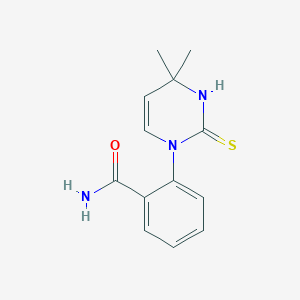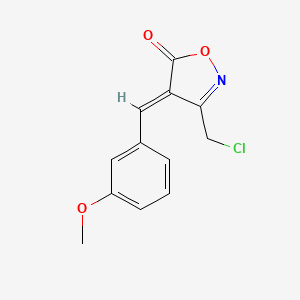
(4E)-4-(Biphenyl-4-ylmethylene)-3-(chloromethyl)-isoxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-(Biphenyl-4-ylmethylene)-3-(chloromethyl)-isoxazol-5(4H)-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of a biphenyl group and a chloromethyl group further enhances its chemical reactivity and potential utility in diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-(Biphenyl-4-ylmethylene)-3-(chloromethyl)-isoxazol-5(4H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Biphenyl Group: The biphenyl moiety can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Chloromethylation: The chloromethyl group is introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the isoxazole ring or the biphenyl group, potentially leading to the formation of various reduced derivatives.
Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) are often employed under mild conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Azides, ethers, thioethers.
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: Due to its unique structure, it can be used as a probe in biological studies to investigate enzyme activities and receptor interactions.
Medicine:
Drug Development: The compound’s reactivity and structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which (4E)-4-(Biphenyl-4-ylmethylene)-3-(chloromethyl)-isoxazol-5(4H)-one exerts its effects involves interactions with various molecular targets. The biphenyl group can engage in π-π stacking interactions, while the chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or other cellular components, leading to specific biological effects.
Comparison with Similar Compounds
(4E)-4-(Phenylmethylene)-3-(chloromethyl)-isoxazol-5(4H)-one: Lacks the biphenyl group, resulting in different reactivity and applications.
(4E)-4-(Biphenyl-4-ylmethylene)-3-(methyl)-isoxazol-5(4H)-one:
Properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(4-phenylphenyl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-11-16-15(17(20)21-19-16)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-10H,11H2/b15-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPYHLURKPXZOF-XNTDXEJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=NOC3=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/3\C(=NOC3=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid](/img/structure/B1326851.png)
![[(2-Oxo-2-{[4-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid](/img/structure/B1326852.png)
![[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326865.png)
![[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326867.png)
![((4-Methoxyphenyl){2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid](/img/structure/B1326868.png)
![[[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326873.png)
![[{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326875.png)
![[{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326876.png)
![[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326879.png)
![{(4-Methoxyphenyl)[2-(3-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1326882.png)
![{(4-Methoxyphenyl)[2-(4-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1326883.png)
-amino]acetic acid](/img/structure/B1326884.png)


